Cas no 2092587-03-4 (1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)-)

1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- is a halogenated pyrazole derivative featuring an amino group at the 4-position and a trifluoromethyl substituent at the 3-position. The presence of iodine at the 5-position enhances its utility in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The isopropyl group at the 1-position contributes to steric stability, while the trifluoromethyl moiety improves metabolic resistance and lipophilicity. This compound is particularly suited for applications requiring selective functionalization or as a building block in heterocyclic chemistry. Its well-defined structure and reactivity profile make it a reliable choice for research and industrial applications.
1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- structure
2092587-03-4 structure
Product Name:1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)-
CAS No:2092587-03-4
MF:C7H9F3IN3
MW:319.066143751144
CID:5267611
Update Time:2025-05-20

1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)-
    • Inchi: 1S/C7H9F3IN3/c1-3(2)14-6(11)4(12)5(13-14)7(8,9)10/h3H,12H2,1-2H3
    • InChI Key: QDIBTIQKGHOFKK-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)C(I)=C(N)C(C(F)(F)F)=N1

1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- Pricemore >>

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Additional information on 1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)-

Introduction to 1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- (CAS No. 2092587-03-4)

The compound 1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)-, identified by its CAS number 2092587-03-4, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This heterocyclic molecule, featuring a pyrazole core with strategic functional groups, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural configuration of this compound, characterized by the presence of an iodine substituent at the 5-position, an isobutyl group at the 1-position, and a trifluoromethyl group at the 3-position, imparts unique chemical and biological properties that make it a valuable scaffold for further derivatization and exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of pyrazole derivatives due to their diverse biological activities and favorable pharmacokinetic profiles. Pyrazole-based compounds have been extensively studied for their roles as intermediates in drug synthesis and as lead molecules for treating various diseases, including inflammation, cancer, and infectious disorders. The specific modification of 1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- with halogenated and alkylated groups enhances its reactivity, making it an attractive candidate for further chemical manipulation. This flexibility allows researchers to explore a wide range of structural variations, enabling the optimization of potency, selectivity, and metabolic stability.

The iodine atom at the 5-position of the pyrazole ring serves as a crucial handle for cross-coupling reactions, which are fundamental in modern drug discovery. Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, can be employed to introduce various aryl or vinyl moieties into the molecule. These reactions are highly versatile and have been instrumental in generating libraries of novel compounds with enhanced biological activity. Additionally, the presence of the trifluoromethyl group contributes to the lipophilicity and metabolic stability of the compound, attributes that are often sought after in drug candidates. The isobutyl group at the 1-position adds steric bulk, which can influence binding interactions with biological targets and may be exploited to improve binding affinity.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, bioavailability, and resistance to metabolic degradation. The incorporation of a trifluoromethyl group into 1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- not only enhances its lipophilicity but also provides electronic effects that can fine-tune its interaction with biological targets. This has led to investigations into its potential as an anti-inflammatory agent, where fluorinated pyrazoles have shown promising results in preclinical studies. Furthermore, the compound's structural features make it a suitable candidate for developing kinase inhibitors, which are critical in oncology research.

The synthesis of 1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- involves multi-step organic transformations that highlight the synthetic prowess required in medicinal chemistry. The introduction of the iodine substituent typically requires halogenation techniques such as electrophilic aromatic substitution or metal-halogen exchange reactions. The subsequent installation of the isobutyl group can be achieved through alkylation reactions using appropriate alkyl halides or Grignard reagents. Finally, the trifluoromethyl group is often incorporated via metal-catalyzed carboxylation or reduction of trifluoroacetyl derivatives. These synthetic strategies underscore the compound's complexity and its potential as a building block for more intricate molecular architectures.

The biological evaluation of 1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated activity against several enzymes and receptors relevant to human health. For instance, preliminary data suggest that this compound exhibits inhibitory effects on certain kinases implicated in cancer progression. Additionally, its interaction with immune-related targets has been explored, indicating potential therapeutic benefits in managing inflammatory conditions. These findings align with broader trends in drug discovery where pyrazole derivatives are being leveraged to develop next-generation therapeutics.

The future prospects for 1H-Pyrazol-4-amine, 5-iodo-1-(1-methylethyl)-3-(trifluoromethyl)- are vast and multifaceted. Ongoing research aims to optimize its chemical structure through combinatorial chemistry and high-throughput screening methodologies to identify analogs with improved pharmacological profiles. Furthermore, computational modeling techniques are being employed to predict binding modes and interactions with biological targets, which can guide rational drug design efforts. The compound's unique combination of functional groups also makes it a promising candidate for developing probes in chemical biology studies aimed at understanding disease mechanisms at a molecular level.

In conclusion,1H-Pyrazol-4-am ine, 5 - iodo - 1 - ( 1 - methyleth y l) - 3 - (tri fluoro m eth y l) - (CAS No .2 0 92587 -0 3 -4) stands out as a versatile scaffold with significant potential in pharmaceutical research . Its structural features enable diverse synthetic modifications , while its biological activities suggest broad therapeutic applications . As advancements continue in synthetic methodologies and computational biology , this compound is poised to play a pivotal role in shaping future developments within medicinal chemistry . The exploration of its derivatives promises to yield novel insights into disease pathogenesis and accelerate the discovery of effective treatments .

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